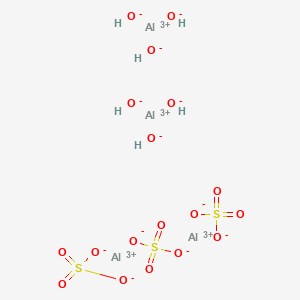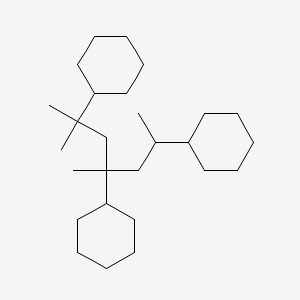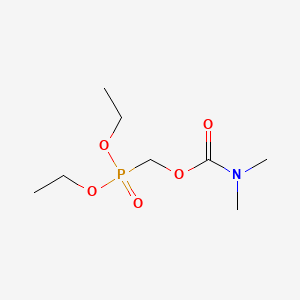
diethoxyphosphorylmethyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid with diethyl (hydroxymethyl)phosphonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with minimal waste and energy consumption. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethoxyphosphorylmethyl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphorous-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various phosphorous-containing compounds, such as phosphonates and phosphates, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
Diethoxyphosphorylmethyl N,N-dimethylcarbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of diethoxyphosphorylmethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is particularly relevant in its potential use as a pharmaceutical agent .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (hydroxymethyl)phosphonate
- Dimethylcarbamic acid
- Phosphonocarboxylic acid derivatives
Uniqueness
Diethoxyphosphorylmethyl N,N-dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications .
Propiedades
Número CAS |
108371-86-4 |
|---|---|
Fórmula molecular |
C8H18NO5P |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
diethoxyphosphorylmethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-12-8(10)9(3)4/h5-7H2,1-4H3 |
Clave InChI |
HTYRZLVVQTWSKG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC(=O)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



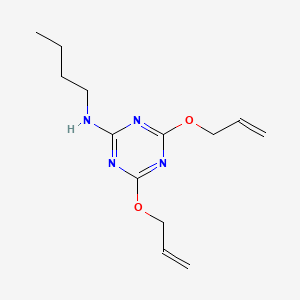

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
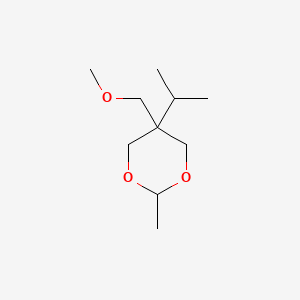
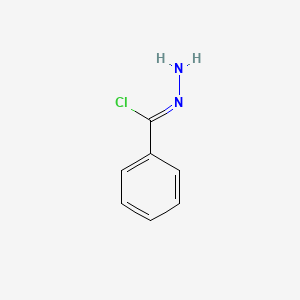

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
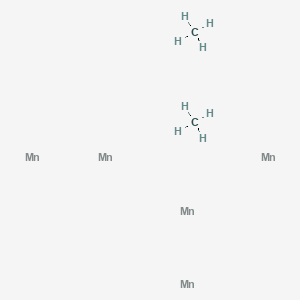
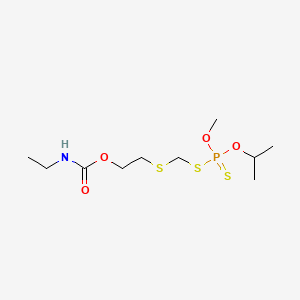
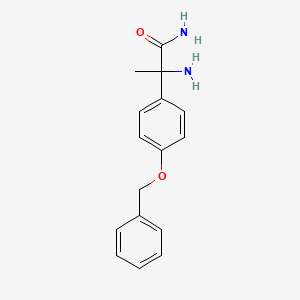
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
